molecular formula C6H16Cl2N4O3 B15130016 Nw-hydroxyl-L-arginine dihydrochloride

Nw-hydroxyl-L-arginine dihydrochloride

Cat. No.: B15130016
M. Wt: 263.12 g/mol
InChI Key: NWITUXDOZKXKLL-UHFFFAOYSA-N
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Description

Nω-Hydroxy-L-arginine dihydrochloride is a modified amino acid derivative derived from L-arginine, featuring a hydroxyl group (-OH) attached to the terminal (ω) nitrogen of its guanidinium side chain and two hydrochloride counterions.

Properties

Molecular Formula

C6H16Cl2N4O3

Molecular Weight

263.12 g/mol

IUPAC Name

2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H

InChI Key

NWITUXDOZKXKLL-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nw-hydroxyl-L-arginine dihydrochloride typically involves the hydroxylation of L-arginine. One common method includes the reaction of L-arginine with hydroxylamine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous solution at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Nw-hydroxyl-L-arginine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nw-hydroxyl-L-arginine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of nitric oxide and other nitrogen-containing compounds.

    Biology: Studied for its role in the biosynthesis of nitric oxide and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, due to its ability to induce vasorelaxation.

    Industry: Utilized in the production of nitric oxide donors and other related compounds

Mechanism of Action

The primary mechanism of action of Nw-hydroxyl-L-arginine dihydrochloride involves its conversion to nitric oxide. This process is catalyzed by the enzyme nitric oxide synthase, which hydroxylates L-arginine to form Nw-hydroxyl-L-arginine, and subsequently oxidizes it to produce nitric oxide. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects such as vasodilation .

Comparison with Similar Compounds

Arginine-Based Surfactants: ALA and ALE Dihydrochloride Salts

Compounds :

  • Arginine-N-lauroyl amide dihydrochloride (ALA) : Features a lauroyl (C12) chain linked via an amide group to the arginine backbone .
  • Arginine-O-lauroyl ester dihydrochloride (ALE) : Contains a lauroyl chain connected via an ester group .

Key Differences :

Property ALA ALE Nω-Hydroxy-L-Arginine Dihydrochloride
Functional Group Amide linker Ester linker Hydroxylated guanidinium
Molecular Weight ~429.43 g/mol ~445.43 g/mol Not specified in evidence
Application Biocompatible surfactant Drug delivery surfactant Presumed biomedical applications
Biological Interaction Stabilizes lipid membranes Faster biodegradability Likely interacts with nitric oxide pathways

ALA and ALE exhibit distinct membrane interactions due to their linker groups, with ALA showing stronger membrane stabilization .

N-[3-Alkyl Oxy-2-Hydroxypropyl]-L-Arginine Hydrochloride

Structure : Contains alkyl chains (C12/C14) and a 2-hydroxypropyl group attached to the arginine backbone .

Comparison :

Property N-[3-Alkyl...] Hydrochloride Nω-Hydroxy-L-Arginine Dihydrochloride
Functional Groups Alkyl, oxy-hydroxypropyl Hydroxylated guanidinium
Purity Standards ≤20 ppm heavy metals Not specified
Application Cosmetic ingredient Presumed pharmaceuticals
Identification IR absorbance at 1115 cm⁻¹ Likely distinct spectral features

The alkylated derivative is formulated as a cosmetic ingredient with strict purity requirements, whereas the hydroxylated arginine derivative may prioritize biomedical efficacy over industrial purity .

Nα-Acetyl-L-Arginine Dihydrate

Structure: Acetylated α-amino group and dihydrate crystal form .

Comparison :

Property Nα-Acetyl-L-Arginine Dihydrate Nω-Hydroxy-L-Arginine Dihydrochloride
Modification Acetylation Hydroxylation
Salt Form Dihydrate Dihydrochloride
Molecular Weight 252.27 g/mol (anhydrous) Not specified
Application Pharmaceutical intermediate Research/clinical applications

Acetylation reduces cationic charge, altering solubility and stability compared to the dihydrochloride salt form of hydroxylated arginine .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Nw-hydroxyl-L-arginine dihydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves hydroxylation of L-arginine followed by dihydrochloride salt formation under controlled pH. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Cross-referencing with the National Institute of Standards and Technology (NIST) physicochemical databases ensures accuracy in spectral data interpretation .

Q. Which preclinical models are validated for studying the compound’s pharmacokinetics and bioavailability?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are commonly used for in vivo pharmacokinetic studies, with plasma and tissue samples analyzed via LC-MS/MS. For bioavailability, NIH guidelines recommend standardized protocols for oral/intravenous administration, including dose normalization and sampling at critical timepoints (e.g., 0, 1, 4, 8, 24 hours). Adherence to these guidelines minimizes variability in absorption/metabolism data .

Q. How can researchers ensure reproducibility in cell-based assays evaluating the compound’s nitric oxide synthase (NOS) modulation?

  • Methodological Answer : Use primary endothelial cells or HEK293 cells transfected with NOS isoforms. Standardize cell passage numbers, serum-free pre-incubation periods, and inhibitor controls (e.g., L-NAME). Quantify nitric oxide (NO) via Griess assay or fluorescent probes (e.g., DAF-FM). Include positive controls like L-arginine hydrochloride to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory data on the compound’s antimicrobial efficacy across in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies may arise from differences in bacterial strain virulence, compound solubility, or host immune interactions. Address this by:

  • Conducting minimum inhibitory concentration (MIC) assays under standardized broth conditions (e.g., cation-adjusted Mueller-Hinton broth).
  • Using in vivo burn wound infection models (e.g., P. aeruginosa-colonized murine models) to assess tissue penetration and anti-biofilm activity, as demonstrated in studies of structurally related dihydrochlorides .
  • Applying multivariate statistical analysis to isolate confounding variables (e.g., host microbiota variations) .

Q. What experimental designs optimize the study of this compound’s dual role in pro-oxidant and antioxidant pathways?

  • Methodological Answer : Employ redox-sensitive probes (e.g., DCFH-DA for ROS detection) in cell lines under hypoxia/reoxygenation stress. Combine with knockout models (e.g., Nrf2−/− mice) to dissect antioxidant signaling. Use LC-MS-based untargeted metabolomics to profile oxidative byproducts (e.g., lipid peroxides) and correlate with dose-dependent effects .

Q. How should researchers design dose-response studies to mitigate off-target effects in neurological models?

  • Methodological Answer : Conduct pilot studies using neuronal cultures (e.g., SH-SY5Y cells) to establish a non-toxic dose range via MTT assays. For in vivo neuroprotection models (e.g., ischemic stroke rodents), integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to balance blood-brain barrier penetration and systemic toxicity. Include negative controls with D-arginine derivatives to isolate stereospecific effects .

Q. What strategies validate the compound’s stability under varying storage conditions for long-term studies?

  • Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring of degradation products (e.g., free arginine). Use lyophilization for long-term storage and validate reconstitution protocols via circular dichroism (CD) to confirm structural integrity. Reference NIST guidelines for hygroscopicity and thermal degradation thresholds .

Data Analysis and Reporting Standards

Q. How should researchers address variability in transcriptomic data linked to the compound’s immunomodulatory effects?

  • Methodological Answer : Apply RNA-seq with batch correction algorithms (e.g., Combat in R) to normalize technical variability. Use pathway enrichment tools (e.g., DAVID, GSEA) to prioritize immune-related pathways (e.g., NF-κB signaling). Report raw data in public repositories (e.g., GEO) with NIH-compliant metadata, including RNA integrity numbers (RIN) and library preparation kits .

Q. What statistical frameworks are recommended for reconciling conflicting results in dose-dependent cytotoxicity assays?

  • Methodological Answer : Use mixed-effects models to account for inter-experimental variability. Apply the Benjamini-Hochberg correction for multiple comparisons in high-throughput screens. Include sensitivity analyses to identify outlier data points, as outlined in NIH preclinical reporting guidelines .

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